N-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne
Substitution Reactions: The introduction of the 3-chloro-4-methylphenyl and 4-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the presence of a base and are conducted under controlled temperatures to ensure the desired substitution pattern.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the triazole intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, industrial methods may employ more robust catalysts and solvents to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the triazole ring can lead to a variety of hydrogenated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it could act as an inhibitor of specific enzymes or receptors, making it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, the compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-5-[(4-hydroxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- N-(3-chloro-4-methylphenyl)-5-[(4-aminophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- N-(3-chloro-4-methylphenyl)-5-[(4-nitrophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C17H16ClN5O2 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(4-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-10-3-4-12(9-14(10)18)20-17(24)15-16(22-23-21-15)19-11-5-7-13(25-2)8-6-11/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
SVSZTABOZUCVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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